Stereochemical Composition: DL-Norepinephrine is a 1:1 Racemic Mixture Distinct from Pure L-Isomer
DL-Norepinephrine hydrochloride is a racemic mixture containing equal proportions of the biologically active (–)-norepinephrine (L-isomer) and the less active (+)-norepinephrine (D-isomer) . In contrast, the clinically used form, L-norepinephrine (levarterenol), is the pure levorotatory isomer. The IUPAC defines levarterenol as the levorotatory isomer of norepinephrine, having greater pressor activity than the natural dextrorotatory isomer [1]. This stereochemical difference directly impacts experimental outcomes, as receptor recognition and downstream signaling are stereoselective.
| Evidence Dimension | Stereochemical composition and relative pressor activity |
|---|---|
| Target Compound Data | Racemic mixture; 1:1 D:L ratio |
| Comparator Or Baseline | L-Norepinephrine (levarterenol); pure levorotatory isomer |
| Quantified Difference | L-isomer exhibits greater pressor activity than D-isomer; racemic mixture has intermediate activity |
| Conditions | IUPAC definition based on pharmacological activity |
Why This Matters
Researchers must account for the reduced potency of the racemic mixture compared to the pure L-isomer when designing dose-response experiments or interpreting pharmacological data.
- [1] IUPAC. Levarterenol. In: IUPAC Glossary of Terms Used in Neurotoxicology. PAC, 2015, 87, 841. View Source
